molecular formula C11H14N2O2 B13558976 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No.: B13558976
M. Wt: 206.24 g/mol
InChI Key: ATDSBXYMZNKRHB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol typically involves the reaction of 5-methoxy-1H-benzimidazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the use of alkylating agents under basic conditions to achieve the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the benzimidazole ring.

    Substitution: The methoxy group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and hydroxyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
  • 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone
  • 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Uniqueness

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O2/c1-11(2,14)10-12-8-5-4-7(15-3)6-9(8)13-10/h4-6,14H,1-3H3,(H,12,13)

InChI Key

ATDSBXYMZNKRHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)O

Origin of Product

United States

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